2-hydroxy-7-oxaspiro[3.5]nonane-2-carboxylic acid
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Overview
Description
2-hydroxy-7-oxaspiro[3.5]nonane-2-carboxylic acid is a chemical compound with a unique spiro structure. This compound is characterized by a spirocyclic framework, which consists of two rings sharing a single atom. The presence of both a hydroxyl group and a carboxylic acid group in its structure makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-7-oxaspiro[3.5]nonane-2-carboxylic acid typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable diol with a carboxylic acid derivative under acidic or basic conditions to form the spirocyclic compound. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-7-oxaspiro[3.5]nonane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters, amides, or other substituted derivatives.
Scientific Research Applications
2-hydroxy-7-oxaspiro[3.5]nonane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-hydroxy-7-oxaspiro[3.5]nonane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The spirocyclic structure may also play a role in the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-7-azaspiro[3.5]nonane-2-carboxylic acid
- 2-hydroxy-7-thiaspiro[3.5]nonane-2-carboxylic acid
- 2-hydroxy-7-oxaspiro[3.5]octane-2-carboxylic acid
Uniqueness
2-hydroxy-7-oxaspiro[3.5]nonane-2-carboxylic acid is unique due to its specific spirocyclic structure and the presence of both hydroxyl and carboxylic acid functional groups. This combination of features allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
2751611-40-0 |
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Molecular Formula |
C9H14O4 |
Molecular Weight |
186.20 g/mol |
IUPAC Name |
2-hydroxy-7-oxaspiro[3.5]nonane-2-carboxylic acid |
InChI |
InChI=1S/C9H14O4/c10-7(11)9(12)5-8(6-9)1-3-13-4-2-8/h12H,1-6H2,(H,10,11) |
InChI Key |
BOUFEQJOYSVVQP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12CC(C2)(C(=O)O)O |
Purity |
95 |
Origin of Product |
United States |
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